molecular formula C26H32F2O7 B12698700 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 60864-47-3

6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B12698700
CAS No.: 60864-47-3
M. Wt: 494.5 g/mol
InChI Key: BOBLHFUVNSFZPJ-HGZSCFKZSA-N
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Description

6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps, starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. The key steps include:

    Acetylation: The 21-hydroxy group is acetylated using acetic anhydride.

    Sulfonylation and Elimination: The 11-hydroxy group is sulfonylated, followed by elimination to form a 9(11)-double bond.

    Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated.

    Fluorination: The 6beta-position is fluorinated.

    Hydrolysis: The 3-acetyl group is removed by hydrolysis.

    Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, followed by fluorination to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: The 1-position is dehydrogenated to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 11beta-hydroxy group.

    Reduction: Reduction reactions can occur at the 3-keto group.

    Substitution: The fluorine atoms at the 6beta and 9alpha positions can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

    Oxidation: Oxidation of the 11beta-hydroxy group can lead to the formation of 11-keto derivatives.

    Reduction: Reduction of the 3-keto group results in the formation of 3-hydroxy derivatives.

    Substitution: Substitution of fluorine atoms can yield various analogs with different biological activities.

Scientific Research Applications

6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of glucocorticoid response elements in the DNA. This results in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes. The molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to the presence of fluorine atoms at the 6beta and 9alpha positions, which enhance its potency and stability compared to other corticosteroids. The specific arrangement of functional groups also contributes to its high affinity for glucocorticoid receptors and its prolonged duration of action .

Properties

CAS No.

60864-47-3

Molecular Formula

C26H32F2O7

Molecular Weight

494.5 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17+,18+,20-,21+,23+,24+,25+,26+/m1/s1

InChI Key

BOBLHFUVNSFZPJ-HGZSCFKZSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

Origin of Product

United States

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